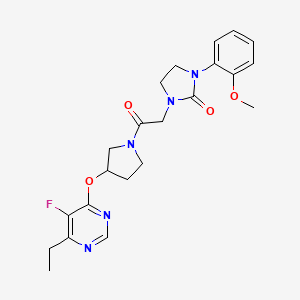

1-(2-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one

Beschreibung

The compound 1-(2-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one is an imidazolidin-2-one derivative featuring a structurally complex architecture. Its core imidazolidin-2-one ring is substituted at the N-3 position with a 2-methoxyphenyl group, while the N-1 position is linked to a 2-oxoethyl chain. This chain further connects to a pyrrolidin-1-yl moiety bearing a 6-ethyl-5-fluoropyrimidin-4-yloxy substituent. Imidazolidin-2-one derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic effects .

Eigenschaften

IUPAC Name |

1-[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-3-(2-methoxyphenyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN5O4/c1-3-16-20(23)21(25-14-24-16)32-15-8-9-26(12-15)19(29)13-27-10-11-28(22(27)30)17-6-4-5-7-18(17)31-2/h4-7,14-15H,3,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGRWJOONZHYMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. Its structure incorporates a pyrrolidine ring, a fluoropyrimidine derivative, and an imidazolidinone moiety, suggesting diverse pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 339.36 g/mol. The presence of the fluorinated pyrimidine component is significant, as fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities, particularly in the following areas:

- Anticancer Activity : The fluoropyrimidine component is known for its role in anticancer therapies, potentially enhancing the compound's efficacy against cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation.

- Enzyme Inhibition : Initial interaction studies suggest that the compound may effectively bind to specific enzymes involved in metabolic pathways. This could lead to significant biological effects, including modulation of enzyme activity related to cancer metabolism.

- Potential Therapeutic Applications : Given its structural features, the compound may serve as a lead candidate for further development in medicinal chemistry, particularly targeting diseases associated with dysregulated enzyme activity.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

- Cell Viability Assays : Studies demonstrated that the compound inhibited cell viability in various cancer cell lines, including lung and breast cancer models, suggesting its potential as an anticancer agent.

- Mechanistic Studies : Kinetic analyses revealed that the compound may act as a competitive inhibitor for specific enzymes linked to cancer metabolism, such as phosphofructokinase (PFK), which plays a critical role in glycolysis.

Structure-Activity Relationship (SAR)

The following table summarizes key findings from SAR studies related to similar compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-triazol-1-yl)ethanone | 2034397-48-1 | Contains a triazole instead of imidazolidinone | Moderate anticancer activity |

| 5-Fluoro-pyrimidine derivatives | Various | Commonly used in anticancer drugs | High efficacy against various cancers |

Pharmacokinetics and Toxicity

While preliminary studies indicate promising biological activity, further research is needed to evaluate the pharmacokinetics and toxicity profiles of this compound. Factors such as solubility, bioavailability, and metabolic stability will be critical in determining its therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological and physicochemical properties of imidazolidin-2-one derivatives are highly dependent on their substituents. Below is a systematic comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Selected Imidazolidin-2-one Derivatives

Key Comparative Insights

Substituent Impact on Activity :

- Electron-Donating Groups : Methoxy groups (e.g., in 3f , 3h ) enhance antibacterial activity but reduce antifungal potency compared to chloro substituents .

- Fluorine and Pyrimidine : The target compound’s 5-fluoropyrimidine moiety may mimic bioisosteric effects of nitro groups (as in Niridazole ) while improving metabolic stability .

- Heterocyclic Linkers : Pyrrolidine (target) vs. piperidine (18c ) alters conformational flexibility and target selectivity. Piperidine derivatives show higher AChE inhibition due to better fit in the enzyme’s gorge .

Antimicrobial vs. Antiparasitic Activity: Thioxo-containing derivatives (3f, 3h, LPSF/PTS23) exhibit broad-spectrum antimicrobial activity but require nitro or halogen substituents for antiparasitic effects .

Synthetic Accessibility: Derivatives like 3f and 3h are synthesized via condensation of N-arylcyanothioformamides with aryl isocyanates , whereas the target compound’s pyrrolidine-pyrimidine linkage may require multi-step nucleophilic substitutions.

Stability Considerations: Thioxo derivatives (e.g., 3h) are prone to autoxidation, as noted in . The target compound’s fluoropyrimidine and ether linkages may mitigate such instability .

Research Findings and Mechanistic Implications

- Antimicrobial Potential: The 2-methoxyphenyl group in the target compound aligns with 3f’s structure, which showed IC₅₀ = 8.2 µM against S. aureus. However, the absence of a thioxo group may reduce efficacy against fungi .

- CNS Applications : The pyrrolidine linker and methoxyphenyl group may facilitate CNS penetration, similar to 18c , but this requires validation via blood-brain barrier assays .

Q & A

Q. What are the established synthetic methodologies for this compound, and what intermediates are critical?

The synthesis involves multi-step reactions, including coupling fluoropyrimidine derivatives with functionalized pyrrolidinone intermediates. For example, a structurally analogous compound (4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one) was synthesized via sequential alkylation and cyclization, validated by LCMS and NMR . Key intermediates often include halogenated pyrimidines (e.g., 6-ethyl-5-fluoropyrimidin-4-yl derivatives) and imidazolidinone precursors, requiring strict stoichiometric control to minimize side reactions .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Spectroscopy : High-resolution NMR (1H, 13C, 19F) is critical for resolving fluorinated and methoxy substituents. For instance, 19F NMR can confirm the position of fluorine in the pyrimidine ring .

- Crystallography : Single-crystal X-ray diffraction using SHELX software provides definitive structural validation, as demonstrated in related pyrrolidinone derivatives .

- Purity : HPLC-UV and LCMS ensure >95% purity, with mass spectrometry confirming molecular weight .

Advanced Research Questions

Q. How can reaction kinetics and flow-chemistry principles optimize synthesis?

Flow-chemistry allows precise control over exothermic steps (e.g., pyrimidine coupling). A study on diphenyldiazomethane synthesis utilized Design of Experiments (DoE) to model reaction kinetics, identifying optimal residence times and temperatures . Applying similar DoE approaches to this compound could resolve challenges in regioselectivity and yield .

Q. What strategies address contradictions in biological activity data across assays?

Discrepancies may arise from assay sensitivity (e.g., Surface Plasmon Resonance vs. enzyme inhibition) or cellular uptake. A dual-acting modulator study recommended orthogonal assays (e.g., competitive binding and functional cAMP measurements) to validate target engagement . For this compound, cross-validating SPR (binding affinity) with cell-based IC50 assays would clarify mechanistic inconsistencies .

Q. How can computational chemistry predict regioselectivity in fluoropyrimidine derivatization?

Density Functional Theory (DFT) calculations model transition states to predict nucleophilic attack sites. For example, Mulliken charge analysis explained regioselectivity in triazine derivatives, guiding catalyst selection . Applying these methods to the 6-ethyl-5-fluoropyrimidin-4-yl group could inform protecting group strategies and reaction pathways .

Methodological Considerations

- Data Contradiction Analysis : Conflicting spectroscopic data (e.g., unexpected NMR shifts) may arise from tautomerism or impurities. Redundant validation via X-ray crystallography and 2D NMR (e.g., HSQC, HMBC) is advised .

- Experimental Design : For complex syntheses, fractional factorial designs (DoE) reduce experimental runs while identifying critical variables (e.g., solvent polarity, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.